molecular formula C21H17ClF2N2O3S B2835620 3-(N-(2-chlorobenzyl)sulfamoyl)-4-fluoro-N-(3-fluoro-4-methylphenyl)benzamide CAS No. 451508-00-2

3-(N-(2-chlorobenzyl)sulfamoyl)-4-fluoro-N-(3-fluoro-4-methylphenyl)benzamide

Cat. No.: B2835620
CAS No.: 451508-00-2
M. Wt: 450.88
InChI Key: QMPAXOBRVDPQQJ-UHFFFAOYSA-N
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Description

3-(N-(2-chlorobenzyl)sulfamoyl)-4-fluoro-N-(3-fluoro-4-methylphenyl)benzamide is a useful research compound. Its molecular formula is C21H17ClF2N2O3S and its molecular weight is 450.88. The purity is usually 95%.
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Scientific Research Applications

Carbonic Anhydrase Inhibition

Sulfonamide compounds, including those structurally similar to the specified chemical, are extensively studied for their inhibitory effects on carbonic anhydrase (CA) isoenzymes. These enzymes are involved in critical physiological processes, such as respiration, carbon dioxide and ion transport, and pH regulation. Inhibitors like the sulfonamide derivatives exhibit nanomolar to micromolar inhibitory concentrations against different CA isoenzymes, showcasing their potential for therapeutic applications in conditions where CA activity modulation is beneficial (Supuran, Maresca, Gregáň, & Remko, 2013).

Antiproliferative Activities

Some sulfonamide derivatives have been explored for their antiproliferative activities against various cancer cell lines. This application is particularly relevant in the search for new anticancer agents. Compounds displaying significant activity against cell lines associated with leukemia, melanoma, CNS cancer, ovarian cancer, and breast cancer have been identified, indicating the potential of sulfonamide compounds in oncology (Sławiński, 2004).

Antimicrobial and Antibiofilm Properties

The antimicrobial and antibiofilm properties of sulfonamide derivatives against a range of pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus, have been reported. These findings suggest the utility of such compounds in developing novel antimicrobial agents with enhanced efficacy against biofilm-associated infections (Limban, Marutescu, & Chifiriuc, 2011).

Fluorescence Enhancement for Probing Biochemical Reactions

The fluorescence enhancement properties of sulfonamide compounds, such as Glibenclamide, indicate their potential use as fluorimetric probes in biochemical research. These compounds can enhance the intrinsic fluorescence intensity of certain ions, enabling their application in studying interactions between ions and biologically important molecules (Faridbod, Ganjali, Larijani, & Norouzi, 2009).

Properties

IUPAC Name

3-[(2-chlorophenyl)methylsulfamoyl]-4-fluoro-N-(3-fluoro-4-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClF2N2O3S/c1-13-6-8-16(11-19(13)24)26-21(27)14-7-9-18(23)20(10-14)30(28,29)25-12-15-4-2-3-5-17(15)22/h2-11,25H,12H2,1H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPAXOBRVDPQQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)NCC3=CC=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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